molecular formula C19H18N2O3S2 B2795687 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide CAS No. 1105203-07-3

3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide

Cat. No. B2795687
CAS RN: 1105203-07-3
M. Wt: 386.48
InChI Key: BTXBVVCXRYIUHM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative . It is also known as MSAB (Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) . It has an empirical formula of C15H15NO4S and a molecular weight of 305.35 .


Physical And Chemical Properties Analysis

This compound is a powder that is off-white to purple in color . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Chemistry Applications

  • Heterocyclic Compound Synthesis : Studies have demonstrated the compound's role in synthesizing heterocyclic enaminonitriles, highlighting its contribution to developing novel organic molecules with potential pharmacological activities (Matsunaga et al., 1986).

  • Polymer Synthesis : Research has also focused on synthesizing aromatic polyamides using thiophene derivatives, indicating its importance in creating new materials with high thermal stability and specific mechanical properties (Jeong et al., 1994).

Materials Science Applications

  • Conducting Polymer Derivatives : The compound has been used in the development of amino-functionalized chiral poly(3,4-ethylenedioxythiophene) derivatives, showcasing its potential in fabricating electrochemical sensors and devices (Hu et al., 2015).

  • Thermally Stable Polymers : Synthesis and characterization of novel aromatic polyamides from thiophene derivatives underscore their use in creating materials that exhibit high glass transition temperatures and thermal stability, suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Analytical Applications

  • Metal Ion Sensors : A study found that glipizid, a compound structurally related to thiophene derivatives, can be used as an ionophore for creating a novel samarium-selective membrane sensor. This research highlights the compound's role in the development of selective and sensitive analytical tools for metal ion detection (Ganjali et al., 2003).

Mechanism of Action

Target of Action

The primary target of 3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide, also known as MSAB, is β-catenin , a key component in the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

MSAB interacts directly with β-catenin, specifically binding to the C-terminal two-thirds of the Armadillo repeat region within β-catenin . This interaction promotes the ubiquitination and subsequent proteasomal degradation of β-catenin . As a result, the level of active β-catenin in the cell is reduced .

Biochemical Pathways

The degradation of β-catenin disrupts the Wnt/β-catenin signaling pathway . In the absence of active β-catenin, the transcription of Wnt target genes is downregulated . This affects various downstream effects, including the proliferation of Wnt-dependent cells .

Result of Action

The action of MSAB leads to a decrease in the viability of Wnt-dependent cells, with little effect on Wnt-independent cells and normal human cells . This selective inhibition of Wnt-dependent cell proliferation results in potent anti-tumor effects .

Action Environment

The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the cellular and extracellular environment can impact its bioavailability . Additionally, the compound’s effectiveness may vary depending on the specific cellular context, such as the presence of Wnt-dependent signaling .

properties

IUPAC Name

3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-8-10-15(11-9-13)21(2)26(23,24)18-16(12-25-17(18)19(20)22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBVVCXRYIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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